![molecular formula C12H22O2 B1670085 3-Oxododecanal CAS No. 56505-80-7](/img/structure/B1670085.png)
3-Oxododecanal
Overview
Description
Mechanism of Action
Target of Action
It is known that the compound is a key ingredient in the volatile oil derived from houttuynia cordata thunb , a plant used in traditional Chinese medicine for its broad-spectrum antibacterial and anti-inflammatory activities .
Mode of Action
It is known that the compound has antibacterial and anti-inflammatory properties , suggesting that it interacts with targets that modulate these processes
Biochemical Pathways
Given its antibacterial and anti-inflammatory properties , it is likely that the compound affects pathways related to these processes
Result of Action
The compound is known to have antibacterial and anti-inflammatory effects , suggesting that it may modulate cellular processes related to these functions.
Action Environment
It is known that the compound is chemically unstable and can polymerize , suggesting that environmental conditions such as temperature and pH could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
3-Oxododecanal plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to improve the efficacy of sodium salts, rhizoma gastrodiae, and glucose injection in treating infectious diseases in animals . Furthermore, this compound also has an anti-inflammatory effect on toll-like receptor 4 (TLR4) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the efficacy of sodium salts, rhizoma gastrodiae, and glucose injection in treating infectious diseases in animals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a polymerase chain reaction (PCR) primer that is used as a medicine to treat insect resistance .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxododecanal can be extracted from Houttuynia cordata using various methods. One of the most efficient methods is cryogenic grinding, which involves cooling the plant material with liquid nitrogen before grinding and extracting the essential oil with ethyl acetate . Other methods include steam distillation and headspace solid-phase microextraction .
Industrial Production Methods: Industrial production of decanoyl acetaldehyde typically involves the extraction from Houttuynia cordata using steam distillation or solvent extraction techniques. The choice of method depends on the desired purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Oxododecanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound is easily oxidized to decanoyl acetic acid and further decomposes into 2-undecanone.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under various conditions, depending on the substituents involved.
Major Products: The major products formed from the oxidation of decanoyl acetaldehyde include decanoyl acetic acid and 2-undecanone .
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Oxododecanal is characterized by its yellow oily liquid appearance and volatile odor. It is soluble in organic solvents such as methanol and ethanol, which enhances its utility in various applications. The compound exhibits significant antibacterial and anti-inflammatory properties, making it a valuable compound in research related to infectious diseases and inflammation management.
Scientific Research Applications
The applications of this compound span various domains:
Chemistry
- Reference Compound : It serves as a reference compound in the analysis of essential oils and volatile compounds due to its distinct chemical properties .
Biology
- Infectious Disease Research : Its antibacterial properties make it valuable in studying mechanisms of infection and potential treatments for bacterial diseases .
Medicine
- Traditional Medicine : Used in traditional Chinese medicine for its anti-inflammatory effects, particularly in treating respiratory infections and gynecological diseases .
Industry
- Natural Preservatives : Its antimicrobial properties lend it to formulations as natural preservatives in food and cosmetic industries .
Case Studies
- Antibacterial Efficacy Study
- Inflammation Model Research
- Auxin Transport Regulation
Comparison with Similar Compounds
2-Undecanone: Another component found in Houttuynia cordata, known for its antimicrobial properties.
Decanal: A related aldehyde with similar antibacterial effects.
Uniqueness: 3-Oxododecanal is unique due to its dual aldehyde and ketone functional groups, which contribute to its diverse chemical reactivity and potent biological activities .
Biological Activity
3-Oxododecanal, a compound with significant biological activity, has garnered interest in various scientific fields due to its diverse biochemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound, also known as Houttuynin, is characterized by its dual functional groups: an aldehyde and a ketone. This unique structure contributes to its reactivity and biological efficacy. The molecular formula is , with a molecular weight of 198.31 g/mol. Its structure allows it to interact with various biomolecules, influencing cellular processes.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antiviral activities. It has been shown to enhance the efficacy of sodium salts in treating infectious diseases in animal models. Additionally, it has been identified as an active component in traditional medicine for treating respiratory infections and gynecological diseases .
2. Cellular Effects
The compound influences several cellular functions:
- Cell Signaling : It modulates signaling pathways involved in apoptosis and inflammation.
- Gene Expression : this compound affects the expression of genes related to immune response and inflammation.
- Metabolism : It alters metabolic pathways, potentially enhancing energy production in cells .
At the molecular level, this compound interacts with enzymes and proteins, leading to:
- Enzyme Inhibition/Activation : It can inhibit or activate specific enzymes, affecting metabolic pathways.
- Binding Interactions : The compound binds to receptor sites on cells, influencing physiological responses such as inflammation and immune activation.
- Induction of Apoptosis : In models of rheumatoid arthritis, it has been shown to increase apoptosis in synovial cells, reducing joint inflammation .
Case Studies
Several studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound significantly inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data supports its use as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In a clinical study involving patients with rheumatoid arthritis, intragastric administration of Houttuynin resulted in a significant reduction in inflammatory markers and improvement in clinical symptoms. The joint index decreased by approximately 30% after treatment .
Comparison with Similar Compounds
This compound's biological activity can be compared to other similar compounds:
Compound | Type | Primary Activity |
---|---|---|
2-Undecanone | Ketone | Antimicrobial |
Decanal | Aldehyde | Antibacterial |
Houttuynin | Aldehyde/Ketone | Antiviral & Anti-inflammatory |
This compound stands out due to its dual functional groups that enhance its reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
3-oxododecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDCOUHKEVYWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205050 | |
Record name | Decanoyl acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56505-80-7 | |
Record name | Houttuynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56505-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoyl acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoyl acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOUTTUYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of decanoyl acetaldehyde?
A1: Decanoyl acetaldehyde is primarily found in the essential oil of Houttuynia cordata Thunb. [, , , , , , ] Research has identified it in various parts of the plant, including leaves, stems, and rhizomes, with rhizomes showing a higher concentration. []
Q2: How is decanoyl acetaldehyde typically extracted from Houttuynia cordata?
A2: Several extraction methods have been explored, each with varying efficiency in yielding decanoyl acetaldehyde:
- Steam Distillation: A traditional method, though it may lead to lower yields due to the compound's susceptibility to oxidation and decomposition at high temperatures. [, , ]
- Solvent Extraction: Utilizing solvents like ethyl acetate has shown promising results with higher yields and milder extraction conditions, minimizing decanoyl acetaldehyde degradation. [, , , ]
- Supercritical Fluid Extraction: Using CO2 as a solvent offers high extraction rates and enhances the biological activity of the extracted oil. [, ]
- Cryogenic Grinding Techniques: This method, employing solvents like ethyl acetate, has demonstrated superior extraction efficiency compared to other techniques. [, ]
Q3: Is the presence of decanoyl acetaldehyde consistent across different preparations of Houttuynia cordata?
A3: Research suggests that while decanoyl acetaldehyde is present in the essential oil of both fresh and dried herbs, it is not found in the currently available Houttuynia cordata injection. [] This discrepancy highlights a potential need to reassess the quality control standards for Houttuynia cordata preparations, particularly concerning the presence and quantification of decanoyl acetaldehyde.
Q4: What is the relationship between decanoyl acetaldehyde and 2-undecanone in Houttuynia cordata?
A4: Decanoyl acetaldehyde can be converted into 2-undecanone (methyl n-nonyl ketone), another bioactive compound found in Houttuynia cordata. [, ] This conversion is often observed during extraction processes like steam distillation. [] There is ongoing research comparing the anti-inflammatory activities and stabilities of both compounds. []
Q5: How does the structure of decanoyl acetaldehyde relate to its biological activity?
A5: Decanoyl acetaldehyde is a β-dicarbonyl compound. [] Its structure, specifically the presence of the aldehyde and ketone groups, likely plays a crucial role in its biological activity. Research on analogous compounds suggests a correlation between the length of the alkyl chain and both the antibacterial activity and hydrophobic interactions. [] Longer alkyl chains tend to increase both properties.
Q6: What are the challenges associated with studying and formulating decanoyl acetaldehyde?
A6:
- Stability: Decanoyl acetaldehyde is prone to oxidation and decomposition, especially at elevated temperatures and under certain pH conditions. [, , , ] This instability poses challenges in maintaining its efficacy in formulations and necessitates the development of strategies to enhance its stability.
- Solubility: As a lipophilic compound, decanoyl acetaldehyde exhibits limited solubility in aqueous solutions, which can impact its bioavailability. []
Q7: What strategies are being explored to improve the stability and bioavailability of decanoyl acetaldehyde in pharmaceutical formulations?
A7: Research is focusing on developing innovative formulation strategies to overcome the stability and solubility challenges associated with decanoyl acetaldehyde. One approach involves using cryoprotectants and lyophilization techniques to create stable dry powder formulations for injection, ensuring accurate dosing and consistent quality. [] Further research is needed to explore other potential approaches like encapsulation techniques or the development of novel drug delivery systems.
Q8: What analytical techniques are employed to identify and quantify decanoyl acetaldehyde?
A8:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique to analyze the volatile components of Houttuynia cordata essential oil, including decanoyl acetaldehyde. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection for the quantification of decanoyl acetaldehyde in pharmaceutical preparations. [, , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying decanoyl acetaldehyde, particularly in biological matrices like plasma. [, ]
Q9: How is the quality of decanoyl acetaldehyde-containing preparations controlled?
A9: Establishing robust quality control measures is crucial to ensure the safety and efficacy of decanoyl acetaldehyde-containing products. This involves:
- Standardization of Extraction Methods: Implementing standardized procedures for extraction helps ensure batch-to-batch consistency in the final product. []
- Development of Accurate Analytical Methods: Validated analytical techniques, such as HPLC and LC-MS/MS, enable precise quantification of decanoyl acetaldehyde in the formulations. [, , ]
Q10: What are the future directions for research on decanoyl acetaldehyde?
A10: Future research directions include:
- Exploring Structure-Activity Relationships: Synthesizing and evaluating structurally similar compounds could help identify more potent and stable derivatives. [, ]
- Investigating Potential Clinical Applications: Conducting rigorous clinical trials is essential to evaluate the safety and efficacy of decanoyl acetaldehyde in treating various diseases. []
- Assessing Environmental Impact: Evaluating the environmental impact of large-scale extraction and production processes is crucial for sustainable development. []
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